molecular formula C13H12FNO2 B2649553 3-Fluoro-4-(3-methoxyphenoxy)phenylamine CAS No. 937598-01-1

3-Fluoro-4-(3-methoxyphenoxy)phenylamine

Cat. No. B2649553
CAS RN: 937598-01-1
M. Wt: 233.242
InChI Key: ZCONSBORQLWCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-methoxyphenoxy)phenylamine is a specialty product used for proteomics research . It has a molecular formula of C13H12FNO2 and a molecular weight of 233.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(3-methoxyphenoxy)phenylamine are not detailed in the search results. The molecular formula is C13H12FNO2 and the molecular weight is 233.24 , but other properties like melting point, boiling point, and density were not found.

Scientific Research Applications

Fluoroionophores for Metal Cation Detection

Research has developed a series of fluoroionophores from diamine-salicylaldehyde derivatives, demonstrating spectra diversity when interacting with metal cations. These compounds, including variations like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, have shown specific chelating abilities for Zn+2 in organic and semi-aqueous solutions, indicating potential applications in cellular metal staining and fluorescence methods (Hong et al., 2012).

Fluorescent Probes for pH and Metal Cations

Another study focused on the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for use as fluorescent probes. These compounds are sensitive to pH changes and can selectively sense magnesium and zinc cations, highlighting their potential in creating sensitive and selective probes for biochemical applications (Tanaka et al., 2001).

Synthesis of Fluorogenic Acetoxymethyl Ethers

The synthesis of fluorogenic acetoxymethyl ethers, using phenolic fluorophores such as fluorescein and resorufin, suggests the potential of these compounds in biochemical and biological systems imaging. The modified phenolic fluorophores show desirable properties like low background fluorescence, high chemical stability, and enzymatic reactivity, which could be advantageous in various scientific applications (Lavis, 2011).

Development of New Drug Candidates

In medicinal chemistry, the exploration of 2-phenylquinolin-4-ones has led to the identification of potent analogues with significant anticancer activity. Among these, compounds like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one have been highlighted for their selective inhibition of cancer cell lines and minimal impact on normal biological functions. This research underlines the role of fluorinated compounds in developing new therapeutics (Chou et al., 2010).

Fluorescent pH Sensors

Triphenylamine derivatives, functionalized with fluorophenyl and methoxyphenyl groups, have been synthesized and characterized for their photophysical properties. These compounds exhibit pH-dependent absorptions and emissions, suggesting their utility as fluorescent pH sensors in chemical and biological studies (Hu et al., 2013).

Safety and Hazards

While specific safety data for 3-Fluoro-4-(3-methoxyphenoxy)phenylamine was not found, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions of 3-Fluoro-4-(3-methoxyphenoxy)phenylamine are not specified in the search results. As a compound used in proteomics research , its future applications could potentially be vast and varied, depending on the advancements in the field.

properties

IUPAC Name

3-fluoro-4-(3-methoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCONSBORQLWCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-methoxyphenoxy)aniline

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